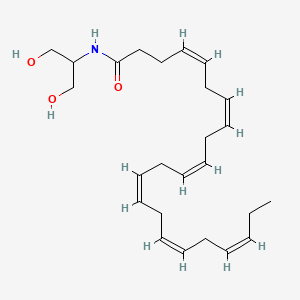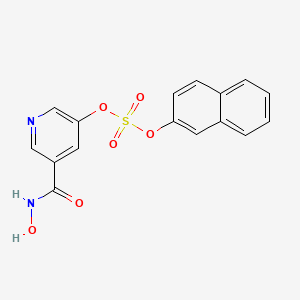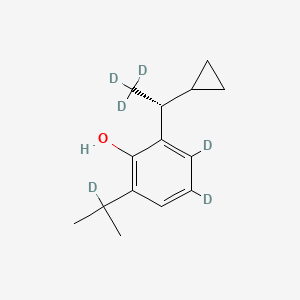
Hsd17B13-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-7 is a fluorophenol-containing compound that acts as a potent inhibitor of hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease. This compound has shown potential in inhibiting the activity of HSD17B13, making it a promising candidate for therapeutic applications in liver diseases .
Méthodes De Préparation
The synthesis of Hsd17B13-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:
Preparation of Intermediate Compounds: This involves the synthesis of fluorophenol derivatives through various chemical reactions.
Coupling Reactions: The intermediate compounds are then subjected to coupling reactions with other chemical entities to form the final product, this compound.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and efficacy.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while ensuring consistency and quality control.
Analyse Des Réactions Chimiques
Hsd17B13-IN-7 undergoes several types of chemical reactions, including:
Oxidation and Reduction: As an inhibitor of HSD17B13, it interacts with the enzyme’s active site, which involves redox reactions.
Substitution Reactions: The fluorophenol moiety in this compound can undergo substitution reactions with various reagents.
Coupling Reactions: These reactions are crucial in the synthesis of this compound, where intermediate compounds are coupled to form the final product.
Common reagents used in these reactions include oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions are the intermediate compounds and the final product, this compound.
Applications De Recherche Scientifique
Hsd17B13-IN-7 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of HSD17B13 and its effects on lipid metabolism.
Biology: Researchers use this compound to investigate the role of HSD17B13 in lipid droplet formation and its association with liver diseases.
Medicine: this compound is being explored as a potential therapeutic agent for treating non-alcoholic fatty liver disease and other liver-related conditions.
Industry: The compound’s inhibitory properties make it valuable in the development of new drugs targeting liver diseases
Mécanisme D'action
Hsd17B13-IN-7 exerts its effects by inhibiting the activity of hydroxysteroid 17-beta-dehydrogenase 13. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of substrates involved in lipid metabolism. This inhibition leads to a reduction in the formation of lipid droplets in the liver, thereby mitigating the progression of liver diseases such as non-alcoholic fatty liver disease .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-7 is unique in its potent inhibitory activity against HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as:
Hsd17B13-IN-1: Another inhibitor of HSD17B13 with a different chemical structure.
Hsd17B13-IN-2: A compound with similar inhibitory properties but different pharmacokinetic profiles.
Hsd17B13-IN-3: An inhibitor with a distinct mechanism of action compared to this compound.
These compounds share the common goal of inhibiting HSD17B13 but differ in their chemical structures, mechanisms of action, and efficacy.
Propriétés
Formule moléculaire |
C21H24FNO4 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
3-fluoro-4-hydroxy-N-[[1-hydroxy-4-(phenoxymethyl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C21H24FNO4/c22-18-12-16(6-7-19(18)24)20(25)23-14-21(26)10-8-15(9-11-21)13-27-17-4-2-1-3-5-17/h1-7,12,15,24,26H,8-11,13-14H2,(H,23,25) |
Clé InChI |
HYQPPDQRUHLNQQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1COC2=CC=CC=C2)(CNC(=O)C3=CC(=C(C=C3)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[9-Methyl-6-morpholin-4-yl-2-(2-propan-2-ylbenzimidazol-1-yl)purin-8-yl]oxyazetidin-1-yl]thiane 1,1-dioxide](/img/structure/B12372640.png)
![8-bromo-N-[6-(4-propan-2-yl-1,2,4-triazol-3-yl)pyridin-2-yl]quinoline-2-carboxamide](/img/structure/B12372641.png)



![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)

![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterio(15N)amino)-6-oxopurin-9-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12372693.png)
![2-[(1S,2R,3R,4S,6R)-5-(diaminomethylideneamino)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-methyl-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,4,6-trihydroxy-2-methylcyclohexyl]guanidine](/img/structure/B12372694.png)




